4-{2-[(4-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by treating the pyrazole with a suitable pyridine derivative in the presence of a catalyst.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound. Common reagents include halogenated precursors and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
4-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis. This makes it a potential candidate for cancer therapy, as it can selectively target tumor cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar bicyclic structure, also investigated for its potential as a kinase inhibitor.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their biological activities.
Uniqueness
4-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to selectively inhibit specific kinases sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H16FN3O2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[2-[(4-fluorophenyl)methoxy]phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H16FN3O2/c20-13-7-5-12(6-8-13)11-25-17-4-2-1-3-14(17)15-9-18(24)22-19-16(15)10-21-23-19/h1-8,10,15H,9,11H2,(H2,21,22,23,24) |
InChI Key |
HHXXEVGUDGQVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)NN=C2)C3=CC=CC=C3OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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